Benzene, 1-methyl-3-(1-propynyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

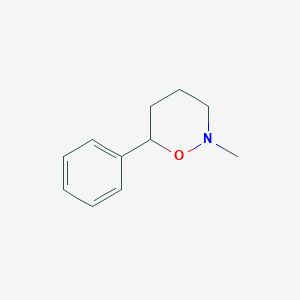

“Benzene, 1-methyl-3-(1-propynyl)-” is a chemical compound with the molecular formula C10H10 . It is a derivative of benzene, which is a cyclic hydrocarbon . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .

Synthesis Analysis

The synthesis of benzene derivatives often involves electrophilic substitution reactions . Two reactions, an acylation and a bromination, are typically involved when synthesizing benzene derivatives with two or more substituents . The order of these reactions can change the products produced .Molecular Structure Analysis

The molecular structure of “Benzene, 1-methyl-3-(1-propynyl)-” consists of a benzene ring with a methyl group (CH3) and a propynyl group (C3H3) attached . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

Benzene derivatives undergo electrophilic substitution reactions . The reactivity of the compound compared with benzene itself can be influenced by substituents on the benzene ring . For example, a hydroxy or methoxy substituent increases the rate of electrophilic substitution, while a nitro substituent decreases the ring’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of benzene derivatives can vary. Benzene itself belongs to the family of aromatic hydrocarbons, which are nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma . Benzene is non-polar and is immiscible with water but is readily miscible with organic solvents .Safety And Hazards

Propiedades

IUPAC Name |

1-methyl-3-prop-1-ynylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-5-10-7-4-6-9(2)8-10/h4,6-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUOXYWUXZNHAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=CC(=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172172 |

Source

|

| Record name | Benzene, 1-methyl-3-(1-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-methyl-3-(1-propynyl)- | |

CAS RN |

18826-62-5 |

Source

|

| Record name | Benzene, 1-methyl-3-(1-propynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018826625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-3-(1-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.